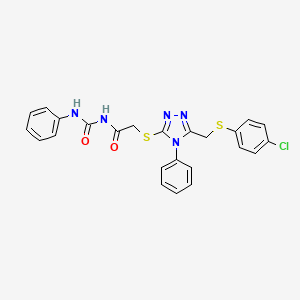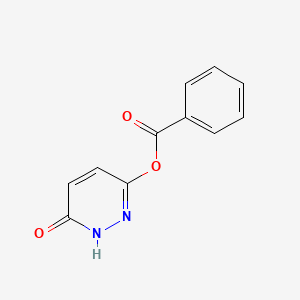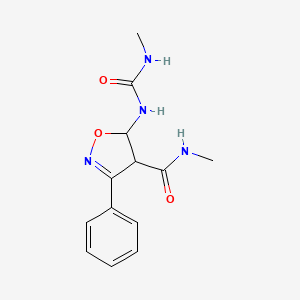
N-Methyl-L-deoxymannojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-deoxymannojirimycin is a derivative of deoxymannojirimycin, which belongs to the class of iminosugars. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-deoxymannojirimycin typically involves the reduction of nojirimycin followed by methylation. One common method starts with the reduction of 2,3-O-isopropylidene-L-gulono-γ-lactone to produce 1,5-dideoxy-1,5-imino-D-mannitol. This intermediate is then methylated to yield this compound .
Industrial Production Methods
Industrial production of this compound often leverages microbial fermentation. Specific strains of Bacillus and Streptomyces are used to produce the compound in large quantities. The fermentation process is optimized to maximize yield and purity, making it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-deoxymannojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve alkyl halides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various hydroxylated derivatives, while reduction typically produces deoxymannojirimycin derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-L-deoxymannojirimycin has a wide range of scientific research applications:
Mecanismo De Acción
N-Methyl-L-deoxymannojirimycin exerts its effects by inhibiting glycosidases, specifically alpha-mannosidase. This inhibition interferes with the processing of glycoproteins, which is crucial for viral replication and the proper functioning of cellular processes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
N-Methyl-1-deoxynojirimycin: A closely related compound with antiviral activity.
Uniqueness
N-Methyl-L-deoxymannojirimycin is unique due to its specific inhibition of alpha-mannosidase, making it particularly effective in disrupting glycoprotein processing. This specificity distinguishes it from other glycosidase inhibitors, which may have broader or different enzyme targets .
Propiedades
Número CAS |
117821-08-6 |
|---|---|
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m0/s1 |
Clave InChI |
AAKDPDFZMNYDLR-AXMZGBSTSA-N |
SMILES isomérico |
CN1C[C@@H]([C@@H]([C@H]([C@@H]1CO)O)O)O |
SMILES canónico |
CN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)
![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)





![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)






